molecular formula C9H10ClN3O2 B2523292 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride CAS No. 2344680-05-1

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride

Cat. No.: B2523292
CAS No.: 2344680-05-1
M. Wt: 227.65
InChI Key: OGBQYVKFLPTHRL-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride is a heterocyclic compound with a molecular formula of C9H9N3O2·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its imidazo[1,2-b]pyridazine core, which is a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethyl-6-nitro-2H-indazole with suitable reagents to form the desired imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid and hydrochloride groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in scientific research .

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-b]pyridazine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.ClH/c1-5-3-7(9(13)14)11-12-4-6(2)10-8(5)12;/h3-4H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBQYVKFLPTHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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